molecular formula C10H11N5 B2550193 6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2320220-57-1

6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2550193
M. Wt: 201.233
InChI Key: OIMGGABOUTVPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . Triazole compounds, like the one , contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . For instance, a compound was synthesized by the reaction of 2-methyl-1H-benzimidazole converted to another compound, followed by reaction with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of triazole compounds, including “6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds have been widely used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index . They have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Future Directions

The future directions in the study of “6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The therapeutic importance of triazole derivatives has led to the decision to synthesize and study their antimicrobial, antioxidant and antiviral potential .

properties

IUPAC Name

6-(3,6-dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-2-6-14(7-3-1)10-5-4-9-12-11-8-15(9)13-10/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMGGABOUTVPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,2,3,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.